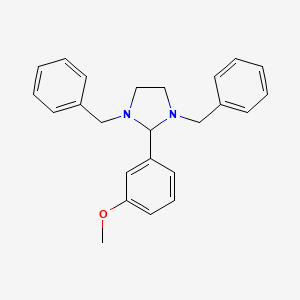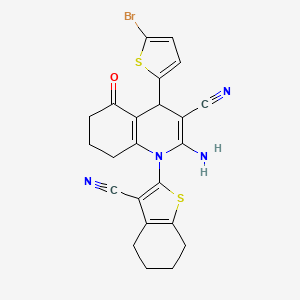
N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium is a chemical compound with a unique structure that includes a pyrimidine ring. This compound is known for its various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium typically involves the reaction of trimethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in reduced pyrimidine compounds.
Scientific Research Applications
N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride: This compound shares a similar structure but differs in its chloride ion presence.
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Another compound with a similar ammonium group but different functional groups attached.
Uniqueness
N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H12N3O+ |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
trimethyl-(2-oxo-1H-pyrimidin-5-yl)azanium |
InChI |
InChI=1S/C7H11N3O/c1-10(2,3)6-4-8-7(11)9-5-6/h4-5H,1-3H3/p+1 |
InChI Key |
HGXUKBQTBZTHGF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)C1=CNC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11519517.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11519519.png)
![3-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11519522.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519536.png)
![2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate](/img/structure/B11519542.png)

![Methyl [(2-cyano-5-nitrophenyl)sulfanyl]acetate](/img/structure/B11519551.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](2,4-dimethylphenyl)methanone](/img/structure/B11519553.png)
![2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione](/img/structure/B11519557.png)
![Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B11519570.png)

![2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11519580.png)

![1-{[3-Bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11519591.png)
